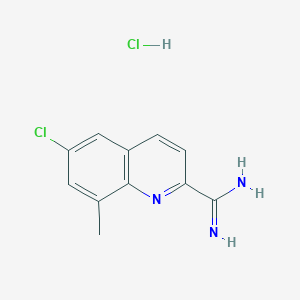

6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride

説明

製法

合成経路と反応条件

6-クロロ-8-メチルキノリン-2-カルボキシミドアミド塩酸塩の合成は、通常、6-クロロ-8-メチルキノリンを適切な試薬と反応させてカルボキシミドアミド基を導入することによって行われます。反応条件には、エタノールやメタノールなどの溶媒の使用や、反応を促進する触媒の使用が含まれることがよくあります。 最終生成物は、再結晶化などの精製技術によって精製されます。

工業的製造方法

工業的な設定では、6-クロロ-8-メチルキノリン-2-カルボキシミドアミド塩酸塩の製造には、自動反応器や連続フロープロセスを用いた大規模合成が含まれる場合があります。 高純度の出発原料と厳格な品質管理対策を使用することにより、最終製品の均一性と純度が保証されます。

特性

CAS番号 |

1179360-07-6 |

|---|---|

分子式 |

C11H11Cl2N3 |

分子量 |

256.13 g/mol |

IUPAC名 |

6-chloro-8-methylquinoline-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C11H10ClN3.ClH/c1-6-4-8(12)5-7-2-3-9(11(13)14)15-10(6)7;/h2-5H,1H3,(H3,13,14);1H |

InChIキー |

GHTKADPAOVFLIQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC2=C1N=C(C=C2)C(=N)N)Cl.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride typically involves the reaction of 6-chloro-8-methylquinoline with appropriate reagents to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .

化学反応の分析

科学研究への応用

6-クロロ-8-メチルキノリン-2-カルボキシミドアミド塩酸塩は、次のような科学研究の様々な応用があります。

化学: 他のキノリン誘導体や複雑な有機分子の合成における中間体として使用されます。

生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性について研究されています。

医学: 様々な疾患に対する治療薬としての可能性を探る研究が進められています。

科学的研究の応用

6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

作用機序

類似化合物の比較

類似化合物

6-クロロキノリン: 類似の化学的性質を持つ、より単純なキノリン誘導体。

8-メチルキノリン: 8位にメチル基を持つ、別のキノリン誘導体。

2-カルボキシミドアミドキノリン: キノリンの2位にカルボキシミドアミド基を持つ化合物.

独自性

6-クロロ-8-メチルキノリン-2-カルボキシミドアミド塩酸塩は、塩素基とメチル基の両方が存在するため、独特です。これにより、独自の化学的性質と反応性が得られます。 これは、様々な合成および研究用途において貴重な化合物となります。

類似化合物との比較

Similar Compounds

6-Chloroquinoline: A simpler derivative of quinoline with similar chemical properties.

8-Methylquinoline: Another derivative of quinoline with a methyl group at the 8-position.

2-Carboximidamide Quinoline: A compound with a carboximidamide group at the 2-position of quinoline.

Uniqueness

6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride is unique due to the presence of both the chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

生物活性

6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tabular formats for clarity.

Chemical Structure and Properties

The molecular formula of 6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride is C10H9ClN4O, with a molecular weight of approximately 207.66 g/mol. The structure features a quinoline ring, which is significant in drug development due to its ability to interact with various biological targets.

Key Features:

- Chloro Group: Located at the 6th position of the quinoline ring, enhancing reactivity.

- Methyl Group: Positioned at the 8th position, contributing to the compound's lipophilicity.

- Carboximidamide Functional Group: This moiety is crucial for biological activity, potentially undergoing hydrolysis to form amides or amines under specific conditions.

Research indicates that 6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride may exert its biological effects through several mechanisms:

- Interference with Nucleic Acid Synthesis: The compound may inhibit enzymes involved in DNA replication and repair, such as DNA polymerases and kinases critical for cancer cell survival.

- Antimicrobial Activity: It has shown potential in disrupting microbial growth by targeting essential metabolic pathways.

Antimicrobial Activity

Studies have demonstrated that 6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Klebsiella pneumoniae | 0.125 |

| Acinetobacter baumannii | 0.250 |

| Pseudomonas aeruginosa | 0.500 |

These results suggest that the compound is particularly potent against Gram-positive bacteria, with efficacy comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicate:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 20.5 |

| A549 (lung cancer) | 18.0 |

The compound demonstrated significant cytotoxicity at concentrations ranging from 10 to 50 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study investigated the antimicrobial effects of various derivatives of quinoline compounds, including 6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride. The study highlighted its superior activity against antibiotic-resistant strains, emphasizing its role in addressing public health challenges related to drug resistance .

- Anticancer Mechanism Exploration : Another research effort focused on understanding the mechanism by which this compound inhibits cancer cell proliferation. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations have shown that the hydrochloride form enhances solubility and bioavailability, making it suitable for oral administration in potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。